1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,N-dimethyl-1-phenylmethanamine
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Overview
Description
1-[1-(2,6-Dimethylphenyl)tetrazol-5-yl]-N,N-dimethyl-1-phenylmethanamine is a synthetic organic compound that belongs to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of 1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,N-dimethyl-1-phenylmethanamine typically involves the following steps:
Formation of Tetrazole Ring: The tetrazole ring is often synthesized through a [2+3] cycloaddition reaction between a nitrile and an azide. This reaction can be catalyzed by copper or other transition metals to improve yield and selectivity.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,N-dimethyl-1-phenylmethanamine undergoes various chemical reactions, including:
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.
Common Reagents and Conditions: Typical reagents include alkyl halides, azides, and transition metal catalysts.
Scientific Research Applications
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,N-dimethyl-1-phenylmethanamine has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmaceutical agent due to its ability to interact with biological targets such as enzymes and receptors.
Material Science: Tetrazole derivatives are used in the development of high-energy materials, including propellants and explosives.
Biological Studies: The compound’s biological activities, such as antibacterial and antifungal properties, make it a candidate for further biological research.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a stabilizer in photographic materials.
Mechanism of Action
The mechanism of action of 1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,N-dimethyl-1-phenylmethanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The tetrazole ring’s electron-donating and electron-withdrawing properties facilitate interactions with biological molecules, leading to various pharmacological effects.
Comparison with Similar Compounds
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,N-dimethyl-1-phenylmethanamine can be compared with other tetrazole derivatives:
Similar Compounds: Examples include 1-methyl-5-aminotetrazole and 5-phenyl-1H-tetrazole.
Properties
IUPAC Name |
1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N,N-dimethyl-1-phenylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5/c1-13-9-8-10-14(2)16(13)23-18(19-20-21-23)17(22(3)4)15-11-6-5-7-12-15/h5-12,17H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVYZRCZSBDFGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C3=CC=CC=C3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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